8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
8-Chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a bicyclic framework fused with a cyclopentane ring. The molecule features a chlorine substituent at the 8-position and a bulky 1-naphthylmethoxy group at the 7-position.
Properties
IUPAC Name |
8-chloro-7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c24-20-11-19-17-9-4-10-18(17)23(25)27-21(19)12-22(20)26-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-3,5-8,11-12H,4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFPLOYDHOGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Steric Effects : The 1-naphthylmethoxy group in the target compound introduces significant steric bulk compared to smaller substituents like 2-chlorobenzyloxy or 4-methoxybenzyloxy . This may reduce metabolic clearance but could also hinder binding to compact active sites in biological targets.
Conversely, electron-donating groups (e.g., 4-methoxy in ) may stabilize resonance structures, affecting redox behavior.
Solubility and Lipophilicity : The 1-naphthylmethoxy group likely increases lipophilicity (logP ~4.5 estimated), whereas analogs with polar substituents (e.g., 2-oxopropoxy in ) exhibit improved aqueous solubility.
Synthetic Accessibility: The synthesis of such compounds typically involves acid-catalyzed condensation of resorcinol derivatives with acylated intermediates, as seen in the preparation of related chloro-chromenones .
Research Implications and Gaps
While structural data for the target compound are sparse, insights from analogs suggest avenues for further study:
- Crystallography : SHELX-based refinements (widely used for small-molecule crystallography ) could elucidate the conformational impact of the 1-naphthylmethoxy group.
- Biological Screening : Analogous compounds with chloro-substituents (e.g., ) have shown activity in kinase inhibition assays; similar studies could be extended to the target molecule.
- Material Science : The extended π-system of the naphthyl group may enhance luminescent properties, making it a candidate for organic electronics.
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